3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1094307-11-5
VCID: VC2555034
InChI: InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
SMILES: CCC1CCC(C1)(C(=O)O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid

CAS No.: 1094307-11-5

Cat. No.: VC2555034

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid - 1094307-11-5

Specification

CAS No. 1094307-11-5
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 3-ethyl-1-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
Standard InChI Key NPUFEUGQBSXNBR-UHFFFAOYSA-N
SMILES CCC1CCC(C1)(C(=O)O)O
Canonical SMILES CCC1CCC(C1)(C(=O)O)O

Introduction

Basic Information and Structural Characteristics

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid is identified by the CAS number 1094307-11-5 and has the molecular formula C8H14O3 with a molecular weight of 158.19 g/mol . The compound features a cyclopentane ring with an ethyl substituent at the 3-position, while the 1-position contains both a hydroxyl group and a carboxylic acid functional group . This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.

The compound can be identified through several standardized chemical identifiers:

Table 1: Chemical Identifiers of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid

Identifier TypeValueSource
IUPAC Name3-ethyl-1-hydroxycyclopentane-1-carboxylic acid
InChIInChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
InChIKeyNPUFEUGQBSXNBR-UHFFFAOYSA-N
Canonical SMILESCCC1CCC(C1)(C(=O)O)O
PubChem CID43142853

The structural configuration provides this molecule with particular chemical and physical properties that distinguish it from related cyclopentane derivatives.

Physical and Chemical Properties

The physical and chemical properties of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid are directly influenced by its functional groups and structural arrangement. The presence of both hydroxyl and carboxyl groups enables this compound to participate in hydrogen bonding, affecting its solubility profile and interactions with biological systems.

Table 2: Physical and Chemical Properties

PropertyCharacteristicSource/Inference
Physical StateLikely a white to off-white crystalline solid
Molecular Weight158.19 g/mol
Purity (Commercial)Typically available at 97% purity
Functional GroupsHydroxyl (-OH), Carboxyl (-COOH)
SolubilityLikely soluble in polar organic solvents and potentially partially soluble in water
Hydrogen Bond CapabilityDonor (hydroxyl and carboxyl protons) and Acceptor (hydroxyl and carboxyl oxygens)

These properties dictate the compound's behavior in various chemical reactions and its potential interactions with biological targets, making it valuable for both synthetic chemistry and pharmaceutical research applications.

Synthetic ApproachKey FeaturesPotential YieldReference/Inference
Direct cyclization with ethylationOne-pot synthesis, requires strong basesModerate
Sequential functionalizationMulti-step, better stereochemical controlVariable
Industrial scale productionOptimized conditions, continuous flow processesHigh

Chemical Reactions

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid can participate in various chemical transformations, primarily due to the reactivity of its hydroxyl and carboxyl functional groups.

Types of Reactions

The compound can undergo several reaction types:

  • Oxidation Reactions: The tertiary hydroxyl group can be oxidized under appropriate conditions.

  • Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Esterification: The carboxylic acid can form esters with alcohols in the presence of acid catalysts, similar to the reaction described for ethyl 1-hydroxycyclopentane-carboxylate .

  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.

Reaction Mechanisms and Products

The mechanisms of these reactions typically involve nucleophilic attack, electrophilic substitution, or redox processes, depending on the specific transformation. Some potential products include:

Table 4: Potential Reaction Products

Reaction TypeReagentsPotential ProductReference/Inference
OxidationKMnO4, CrO33-Ethyl-1-oxocyclopentane-1-carboxylic acid
ReductionLiAlH4, NaBH43-Ethyl-1-hydroxycyclopentane-1-methanol
EsterificationROH, H2SO4Alkyl 3-ethyl-1-hydroxycyclopentane-1-carboxylates
ChlorinationSOCl23-Ethyl-1-chlorocyclopentane-1-carboxylic acid

These reactions expand the utility of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid as a versatile building block in organic synthesis, allowing for the creation of diverse derivatives with potentially enhanced properties.

Biological Activity and Applications

The biological activity of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid is largely attributed to its functional groups, which enable interactions with various biological targets.

Research Applications

3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid has several potential applications in scientific research:

Table 5: Research Applications

FieldApplicationDetailsReference
Organic ChemistryBuilding blockUsed as a precursor for more complex molecules
Medicinal ChemistryLead compoundStarting point for drug development
Biological ResearchMetabolic studiesInvestigation of interactions with biomolecules
Materials ScienceSpecialty chemicalsComponent in advanced materials

Comparison with Structurally Related Compounds

Understanding the relationship between 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and structurally similar compounds provides insights into its unique properties and potential applications.

Structural Comparisons

Several structurally related compounds share certain features with 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid but differ in specific aspects:

Table 6: Comparison with Related Compounds

CompoundCAS NumberKey Structural DifferencesMolecular FormulaReference
1-Ethyl-3-hydroxycyclopentane-1-carboxylic acidNot specifiedHydroxyl at 3-position, ethyl at 1-positionC8H14O3
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid1443511-35-0Specific stereochemistry, no ethyl groupC6H10O3
Ethyl 1-hydroxycyclopentane-carboxylate41248-23-1Ethyl ester instead of carboxylic acidC8H14O3
1-Hydroxycyclopropanecarboxylic acidNot specifiedSmaller ring size (3-membered)C4H6O3

Functional Properties

The variations in structure among these related compounds result in different physicochemical properties and biological activities:

  • The position of functional groups affects the molecule's three-dimensional structure and consequently its binding to biological targets.

  • The presence or absence of the ethyl group influences the compound's lipophilicity and membrane permeability.

  • Stereochemistry can significantly impact biological activity, as biological systems often interact selectively with specific stereoisomers.

These structural relationships provide valuable insights for researchers developing new compounds with enhanced properties or specific biological activities.

Current Research Status and Future Directions

Research on 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid continues to evolve, with several areas of ongoing investigation and potential future applications.

Current Research Focus

Current research involving this compound primarily centers on:

  • Synthesis Optimization: Developing more efficient and scalable methods for its production.

  • Structure-Activity Relationship Studies: Understanding how its structural features relate to biological activity.

  • Application Development: Exploring its potential in various scientific and industrial applications.

Future Research Directions

Several promising directions for future research include:

Table 7: Future Research Directions

Research AreaPotential FocusExpected OutcomeReference/Inference
Synthetic MethodologyDevelopment of catalytic methodsMore efficient production
Medicinal ChemistryDerivative developmentCompounds with enhanced biological activity
Biological StudiesTarget identificationBetter understanding of mechanism of action
Materials ScienceIncorporation into polymersNovel materials with specialized properties

The continued investigation of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and its derivatives may lead to significant advancements in multiple scientific disciplines, particularly in medicinal chemistry and materials science.

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